molecular formula C8H4F4O2 B057335 2-Fluoro-4-(trifluoromethyl)benzoic acid CAS No. 115029-24-8

2-Fluoro-4-(trifluoromethyl)benzoic acid

Cat. No. B057335
M. Wt: 208.11 g/mol
InChI Key: OCIYTBZXTFPSPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Fluoro-4-(trifluoromethyl)benzoic acid often involves strategic functionalization of benzoic acid derivatives to incorporate fluoro and trifluoromethyl groups. A method for creating similar structures involves the transformation of perfluoroalkyl substances into metal-organic frameworks (MOFs) that incorporate fluoro-bridged rare-earth metals and fluorinated benzoic acid derivatives (Sheybani et al., 2023).

Molecular Structure Analysis

Investigations into the molecular structure of fluoro-substituted benzoic acids reveal the impact of fluorine atoms on the electronic configuration and geometry of the benzoic acid scaffold. The presence of fluorine atoms, known for their electronegativity, influences the electron density distribution across the molecule, potentially affecting its reactivity and interaction with other molecules. Detailed structural analysis of analogous compounds emphasizes the role of fluorination in modifying molecular properties and enhancing material performance in various applications.

Chemical Reactions and Properties

Fluoro-substituted benzoic acids participate in a range of chemical reactions, leveraging the reactivity of the fluorine atoms and the carboxylic acid group. These reactions include nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles, and decarboxylation reactions under specific conditions, reflecting the compound's versatility in synthetic chemistry.

Physical Properties Analysis

The physical properties of 2-Fluoro-4-(trifluoromethyl)benzoic acid, such as melting point, boiling point, and solubility, are influenced by the fluorine content. The incorporation of fluorine atoms typically increases the compound's thermal stability and alters its solubility profile in organic solvents and water, making it suitable for diverse applications in material science and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including acidity, reactivity towards nucleophiles and electrophiles, and participation in coupling reactions, are significantly impacted by the fluorine and trifluoromethyl groups. These groups withdraw electron density from the aromatic ring and the carboxylic acid group, affecting the acid's strength and its reactivity in organic synthesis.

Scientific Research Applications

  • Metabolism Studies : 2-Fluoro-4-(trifluoromethyl)benzoic acid, along with other substituted benzoic acids, has been studied for its metabolism in rats using NMR spectroscopy. The research found that phase II glucuronidation or glycine conjugation reactions dominated the metabolism of these compounds (Ghauri et al., 1992).

  • Directed Lithiation : Research on the directed lithiation of unprotected benzoic acids, including 2-Fluoro-4-(trifluoromethyl)benzoic acid, has provided insights into organic synthesis methodologies. This process allows for the ortho-substitution of benzoic acid derivatives, contributing to the development of new synthetic routes (Bennetau et al., 1995).

  • Functionalization of Aromatic Substrates : The compound has been mentioned in studies focusing on the exhaustive functionalization of aromatic and heterocyclic substrates. These methods are valuable for creating new building blocks in medicinal chemistry and pesticide development (Schlosser, 2005).

  • Synthesis of Pharmaceutical Agents : It has been used in the synthesis of androgen receptor antagonists, highlighting its role in the development of pharmaceuticals (Li Zhi-yu, 2012).

  • Environmental Degradation Studies : Studies on the photoassisted degradation of trifluoromethyl benzoic acid isomers, including 2-Fluoro-4-(trifluoromethyl)benzoic acid, in aqueous media provide insights into environmental chemistry and the challenges posed by persistent organic pollutants (Tsukamoto et al., 2019).

  • PET Imaging Research : Its derivatives have been synthesized for use in PET imaging, aiding in medical diagnostics and research (Wang et al., 2014).

  • Chiral Derivatizing Agent : A derivative of 2-Fluoro-4-(trifluoromethyl)benzoic acid has been used as a chiral derivatizing agent for determining the absolute configuration of α-chiral primary amines and secondary alcohols (Kriegelstein et al., 2019).

  • Gas Phase Measurements : The gas phase measurements of mono-fluoro-benzoic acids, including 2-Fluoro-benzoic acid, have been conducted using Fourier transform microwave spectrometry, which is crucial for understanding the physical properties of these molecules (Daly et al., 2015).

Safety And Hazards

This compound is considered hazardous. It may cause skin and eye irritation, and may cause respiratory irritation. Personal protective equipment, including face protection, should be worn when handling this compound. It should be used in a well-ventilated area and contact with skin, eyes, and clothing should be avoided .

properties

IUPAC Name

2-fluoro-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIYTBZXTFPSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333770
Record name 2-Fluoro-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(trifluoromethyl)benzoic acid

CAS RN

115029-24-8
Record name 2-Fluoro-4-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115029-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-(trifluoromethyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
FY Ghauri, CA Blackledge, RC Glen… - Biochemical …, 1992 - Elsevier
… 4-amino benzoic acid (II), 2-fluoro-4trifluoromethyl benzoic acid (12), 4-fluoro-2-trifluoromethyl benzoic acid (13), 3-trifluoromethyl-C fluorobenzoic acid (14). We have monitored the …
Number of citations: 54 www.sciencedirect.com
JL Romine, SW Martin, NA Meanwell… - Journal of medicinal …, 2007 - ACS Publications
Compound 8a (BMS-191011), an opener of the cloned large-conductance, Ca 2+ -activated potassium (maxi-K) channel, demonstrated efficacy in in vivo stroke models, which led to its …
Number of citations: 64 pubs.acs.org
T Pillaiyar, F Rosato, M Wozniak, J Blavier… - European Journal of …, 2021 - Elsevier
GPR27 belongs, with GPR85 and GPR173, to a small subfamily of three receptors called “Super-Conserved Receptors Expressed in the Brain” (SREB). It has been postulated to …
Number of citations: 7 www.sciencedirect.com
MJ Palmer, X Deng, S Watts, G Krilov… - Journal of medicinal …, 2021 - ACS Publications
Dihydroorotate dehydrogenase (DHODH) has been clinically validated as a target for the development of new antimalarials. Experience with clinical candidate triazolopyrimidine …
Number of citations: 23 pubs.acs.org
H Teng - 2011 - repository.library.northeastern.edu
Two cannabinoid receptors (CB1 and CB2) belonging to the superfamily of G-protein coupled receptors (GPCRs) play a vital role in multiple physiological functions. CB1 is found …
S Keil, H Matter, K Schönafinger, M Glien… - …, 2011 - Wiley Online Library
Compounds that simultaneously activate the peroxisome proliferator‐activated receptor (PPAR) subtypes PPARγ and PPARδ have the potential to effectively target dyslipidemia and …
N Tian, H Wu, H Zhang, D Yang, L Lv, Z Yang… - Bioorganic & medicinal …, 2020 - Elsevier
Triple-negative breast cancer (TNBC), a subset of breast cancers, have poorer survival than other breast cancer types. Recent studies have demonstrated that the abnormal Hedgehog (…
Number of citations: 6 www.sciencedirect.com
YH Chi, TK Yeh, YY Ke, WH Lin, CH Tsai… - Journal of Medicinal …, 2021 - ACS Publications
The A-type Aurora kinase is upregulated in many human cancers, and it stabilizes MYC-family oncoproteins, which have long been considered an undruggable target. Here, we …
Number of citations: 3 pubs.acs.org
DT Chaplin - 2021 - search.proquest.com
Ion mobility spectrometry (IMS) is a fast growing technique which can be coupled with computational methods to elucidate properties of gas-phase ions. Proteomics, the study of …
Number of citations: 4 search.proquest.com
S Ban - 2014 - ousar.lib.okayama-u.ac.jp
二面的蛍光特性 24 2.1 合成 25 2.2 PPARαLBD, PPARδLBD 結合実験 28 2.3 X 線結晶構造及びドッキングモデルに基づいた考察 31 2.4 点変異 PPAR による結合実験 34 2.5 小括 39 …
Number of citations: 0 ousar.lib.okayama-u.ac.jp

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